2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. Its CAS number is 922093-19-4, and it has a molecular formula of with a molecular weight of 416.5 g/mol .
This compound is synthesized through advanced organic chemistry techniques and has been referenced in various chemical databases and research articles. It is primarily studied for its potential biological activities and applications in medicinal chemistry.
The compound falls under the category of sulfonamides, which are known for their therapeutic properties, particularly as antibacterial agents. Its structural complexity includes a benzenesulfonamide group linked to a tetrahydrobenzo[b][1,4]oxazepin moiety, which may contribute to its pharmacological effects.
The synthesis of 2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multi-step organic reactions.
The molecular structure of 2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide features:
The compound's structure can be represented using various chemical notations:
CC(C)(C)C(=O)N1C(C)(C)C2=C(C(=C(N(C(=O)S(=O)(=O)c3ccccc3)C)C)C(=O)N1)C(=O)C2This notation encapsulates the arrangement of atoms and bonds within the molecule.
The compound can participate in several chemical reactions typical for sulfonamides and related structures:
The mechanism of action for 2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is not fully elucidated but may involve:
While specific physical properties like density and boiling point are not available for this compound in the provided sources , it is expected to exhibit properties typical of similar organic compounds.
The chemical properties include:
The potential applications of 2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide include:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8